Cas no 82097-01-6 (2-(2-Chloroethoxy)benzenesulfonamide)

2-(2-Chloroethoxy)benzenesulfonamide is a sulfonamide derivative characterized by its chloroethoxy functional group, which enhances its reactivity in organic synthesis. This compound is particularly useful as an intermediate in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The benzenesulfonamide moiety provides stability, while the chloroethoxy side chain offers versatility for further functionalization. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise chemical modifications. The compound is typically handled under controlled conditions to ensure optimal performance in synthetic pathways.
2-(2-Chloroethoxy)benzenesulfonamide structure
82097-01-6 structure
Product Name:2-(2-Chloroethoxy)benzenesulfonamide
CAS No:82097-01-6
MF:C8H10ClNO3S
MW:235.687900066376
MDL:MFCD03265372
CID:60402
PubChem ID:13729454
Update Time:2025-10-25

2-(2-Chloroethoxy)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chloroethoxy)benzenesulfonamide
    • 2-(2-CHLOROETHOXY)-BENZENESULFONAMIDE
    • 2-(2-chloroethoxy)benzensulfonamide
    • 2-(2-Chloroethoxy)benzenesulfonamide (ACI)
    • 2-(2-Chloroethoxy)benzene-1-sulfonamide
    • 2-(2-Chloroethoxy)benzene sulfonamide
    • AKOS008901305
    • 2-(2-cloroethoxy)-phenylsulfonamide
    • AS-12405
    • D95748
    • DTXSID60547805
    • AB13878
    • MFCD03265372
    • 2-(2-chloroethyloxy)benzenesulfonamide
    • 2-(2-chloro-ethoxy)benzenesulfonamide
    • FT-0641847
    • 82097-01-6
    • C794426AN5
    • NS00067823
    • Benzenesulfonamide, 2-(2-chloroethoxy)-
    • WAJIUYJWAGLDAC-UHFFFAOYSA-N
    • A840244
    • 2-(2-Chloroethoxy)-phenylsulfonamide
    • SCHEMBL8415243
    • CGA161149
    • CS-0456002
    • (2-[2-Chloroethoxy]benzensulfonamide)
    • DB-056570
    • MDL: MFCD03265372
    • Inchi: 1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
    • InChI Key: WAJIUYJWAGLDAC-UHFFFAOYSA-N
    • SMILES: O=S(C1C(OCCCl)=CC=CC=1)(N)=O

Computed Properties

  • Exact Mass: 235.00700
  • Monoisotopic Mass: 235.0069920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.384
  • Melting Point: 117°C
  • Boiling Point: 421.1°C at 760 mmHg
  • Flash Point: 208.5°C
  • Refractive Index: 1.559
  • PSA: 77.77000
  • LogP: 2.73270
  • Vapor Pressure: No data available

2-(2-Chloroethoxy)benzenesulfonamide Security Information

2-(2-Chloroethoxy)benzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-(2-Chloroethoxy)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C860276-5g
2-(2-Chloroethoxy)-Benzenesulfonamide
82097-01-6 ≥99%
5g
202.50 2021-05-17
TRC
B405248-50mg
2-(2-Chloroethoxy)benzenesulfonamide
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50mg
$ 52.00 2023-04-18
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B405248-100mg
2-(2-Chloroethoxy)benzenesulfonamide
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100mg
$ 64.00 2023-04-18
TRC
B405248-500mg
2-(2-Chloroethoxy)benzenesulfonamide
82097-01-6
500mg
$ 81.00 2023-04-18
Alichem
A019087938-100g
2-(2-Chloroethoxy)benzenesulfonamide
82097-01-6 97%
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$278.10 2023-09-01
eNovation Chemicals LLC
K51407-5g
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82097-01-6 97%
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$130 2024-05-23
abcr
AB336176-5 g
2-(2-Chloroethoxy)benzene sulfonamide, 95%; .
82097-01-6 95%
5g
€80.40 2023-06-21
abcr
AB336176-25 g
2-(2-Chloroethoxy)benzene sulfonamide, 95%; .
82097-01-6 95%
25g
€120.60 2023-06-21
abcr
AB336176-100 g
2-(2-Chloroethoxy)benzene sulfonamide, 95%; .
82097-01-6 95%
100g
€248.80 2023-06-21
abcr
AB336176-500 g
2-(2-Chloroethoxy)benzene sulfonamide, 95%; .
82097-01-6 95%
500g
€706.20 2023-06-21

2-(2-Chloroethoxy)benzenesulfonamide Production Method

Production Method 1

Reaction Conditions
Reference
Process for the preparation of 2-alkoxybenzenesulfonamides useful as herbicide intermediates
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Hexane ;  rt → 50 °C; 30 min, 50 °C; 1 h, 50 °C
2.1 Solvents: Water ;  rt → 60 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
3.1 Reagents: Phosgene Solvents: Dimethylformamide ,  Chlorobenzene ;  1 h, 80 - 85 °C
Reference
Improved process for the synthesis 2-(2-chloroethoxy)benzene sulfonamide
Jiang, Chunyan, Xiandai Nongyao, 2004, 3(2), 13-14

Production Method 3

Reaction Conditions
1.1 Reagents: Imidazole ;  rt → 90 °C; 4 h, 160 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylacetamide ;  0 °C; 30 min, 15 °C
2.2 Solvents: Dichloromethane ;  1 h, rt
Reference
Discovery of ortho-Alkoxy Substituted Novel Sulfonylurea Compounds That Display Strong Herbicidal Activity against Monocotyledon Grasses
Wang, Hai-Lian; et al, Journal of Agricultural and Food Chemistry, 2021, 69(30), 8415-8427

Production Method 4

Reaction Conditions
Reference
Process for the preparation of 2-alkoxybenzenesulfonamides useful as herbicide intermediates
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 - 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, pH 7 - 9, rt
Reference
Improved process for the synthesis 2-(2-chloroethoxy)benzene sulfonamide
Jiang, Chunyan, Xiandai Nongyao, 2004, 3(2), 13-14

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylacetamide ;  0 °C; 30 min, 15 °C
1.2 Solvents: Dichloromethane ;  1 h, rt
Reference
Discovery of ortho-Alkoxy Substituted Novel Sulfonylurea Compounds That Display Strong Herbicidal Activity against Monocotyledon Grasses
Wang, Hai-Lian; et al, Journal of Agricultural and Food Chemistry, 2021, 69(30), 8415-8427

Production Method 7

Reaction Conditions
1.1 Reagents: Phosgene Solvents: Dimethylformamide ,  Chlorobenzene ;  1 h, 80 - 85 °C
Reference
Improved process for the synthesis 2-(2-chloroethoxy)benzene sulfonamide
Jiang, Chunyan, Xiandai Nongyao, 2004, 3(2), 13-14

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 70 °C; 3 h, 30 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 - 60 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, pH 7 - 9, rt
Reference
Improved process for the synthesis 2-(2-chloroethoxy)benzene sulfonamide
Jiang, Chunyan, Xiandai Nongyao, 2004, 3(2), 13-14

Production Method 9

Reaction Conditions
Reference
Process for the preparation of 2-alkoxybenzenesulfonamides useful as herbicide intermediates
, European Patent Organization, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Water ;  rt → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
2.1 Reagents: Phosgene Solvents: Dimethylformamide ,  Chlorobenzene ;  1 h, 80 - 85 °C
Reference
Improved process for the synthesis 2-(2-chloroethoxy)benzene sulfonamide
Jiang, Chunyan, Xiandai Nongyao, 2004, 3(2), 13-14

Production Method 11

Reaction Conditions
Reference
Process for the preparation of 2-alkoxybenzenesulfonamides useful as herbicide intermediates
, European Patent Organization, , ,

2-(2-Chloroethoxy)benzenesulfonamide Raw materials

2-(2-Chloroethoxy)benzenesulfonamide Preparation Products

2-(2-Chloroethoxy)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82097-01-6)2-(2-Chloroethoxy)benzenesulfonamide
Order Number:A840244
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):380.0
Email:sales@amadischem.com

Additional information on 2-(2-Chloroethoxy)benzenesulfonamide

2-(2-Chloroethoxy)benzenesulfonamide: A Comprehensive Overview

The compound with CAS No. 82097-01-6, commonly referred to as 2-(2-Chloroethoxy)benzenesulfonamide, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzenesulfonamide group with a 2-chloroethoxy substituent. The benzenesulfonamide moiety is a well-known functional group in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to modulate enzyme activity and receptor binding.

Recent studies have highlighted the potential of 2-(2-Chloroethoxy)benzenesulfonamide in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its efficacy as a modulator of kinase activity, a critical target in the development of anti-cancer agents. The chloroethoxy substituent plays a pivotal role in enhancing the compound's pharmacokinetic properties, including its bioavailability and metabolic stability. These findings underscore the importance of structural modifications in optimizing drug candidates for clinical applications.

In terms of synthesis, 2-(2-Chloroethoxy)benzenesulfonamide can be prepared through a multi-step process involving nucleophilic substitution and sulfonation reactions. The starting material, typically benzene sulfonamide, undergoes chlorination followed by substitution with an ethoxy group. This sequence ensures the formation of the desired chloroethoxy substituent while maintaining the integrity of the sulfonamide group. Advanced techniques such as microwave-assisted synthesis have been employed to streamline this process, reducing reaction times and improving yields.

The physicochemical properties of 2-(2-Chloroethoxy)benzenesulfonamide are equally intriguing. With a molecular weight of approximately 306 g/mol and a melting point around 150°C, this compound exhibits moderate solubility in organic solvents such as dichloromethane and ethanol. Its partition coefficient (log P) indicates a balance between hydrophilic and lipophilic characteristics, making it suitable for both oral and parenteral administration routes. These properties are crucial for determining its pharmacokinetic profile and bioavailability in preclinical models.

From an environmental perspective, 2-(2-Chloroethoxy)benzenesulfonamide has been evaluated for its potential impact on aquatic ecosystems. Studies conducted under controlled laboratory conditions reveal that the compound undergoes slow biodegradation under aerobic conditions, suggesting that its persistence in natural environments may pose ecological risks if not properly managed. Regulatory agencies have therefore recommended stringent disposal protocols to mitigate these concerns.

In conclusion, 2-(2-Chloroethoxy)benzenesulfonamide (CAS No. 82097-01-6) stands as a compelling example of how structural modifications can enhance the therapeutic potential of chemical entities. Its unique combination of functional groups, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further exploration in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82097-01-6)2-(2-Chloroethoxy)benzenesulfonamide
A840244
Purity:99%
Quantity:500g
Price ($):380.0
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